molecular formula C8H7F2NO B11810820 (R)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine

(R)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B11810820
M. Wt: 171.14 g/mol
InChI Key: ANFLWYDAQMRUMC-LURJTMIESA-N
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Description

®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound characterized by the presence of two fluorine atoms on the benzofuran ring and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6,7-difluorobenzofuran.

    Amine Introduction:

    Reaction Conditions: The reactions are generally carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of ®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: ®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.

    Substitution: The fluorine atoms on the benzofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    6,7-Difluoro-2,3-dihydrobenzofuran: Lacks the amine group at the 3-position.

    3-Amino-2,3-dihydrobenzofuran: Does not have fluorine atoms on the benzofuran ring.

    6,7-Difluoro-3-methyl-2,3-dihydrobenzofuran: Contains a methyl group instead of an amine group.

Uniqueness: ®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

(3R)-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7F2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m0/s1

InChI Key

ANFLWYDAQMRUMC-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=C(C=C2)F)F)N

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)F)F)N

Origin of Product

United States

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